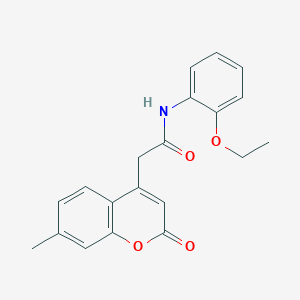

N-(2-ethoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-3-24-17-7-5-4-6-16(17)21-19(22)11-14-12-20(23)25-18-10-13(2)8-9-15(14)18/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAJILHQIRAGFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

Formation of the Chromenyl Moiety: The chromenyl part of the molecule can be synthesized through the condensation of a suitable aldehyde with a phenol derivative under acidic conditions.

Acetamide Formation: The chromenyl compound is then reacted with an acetamide derivative in the presence of a base to form the desired acetamide linkage.

Ethoxyphenyl Substitution: Finally, the ethoxyphenyl group is introduced through a substitution reaction, often using an ethoxyphenyl halide and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

High-pressure reactors: to increase reaction rates.

Automated synthesis equipment: to ensure consistency and purity.

Purification techniques: like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can yield amine derivatives or reduced chromenyl compounds.

Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper catalysts.

Major Products

Oxidation Products: Hydroxylated derivatives.

Reduction Products: Amines and reduced chromenyl compounds.

Substitution Products: Compounds with different functional groups replacing the ethoxyphenyl group.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

Pathways Involved: The compound may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Linkage Type :

- The target compound features a direct acetamide bond between the coumarin and phenyl groups, whereas analogs like use ether linkages . Direct acetamide bonds may enhance metabolic stability compared to ethers, which are prone to enzymatic cleavage .

Substituent Effects :

- The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects and steric hindrance, contrasting with the chloro-phenyl group in (electron-withdrawing) and dimethylphenyl in (steric bulk). These differences influence receptor binding and solubility .

- The 7-methyl group on the coumarin core is conserved across multiple analogs, suggesting its role in stabilizing the planar coumarin structure .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution between amino/oxy-coumarins and acyl/chloroacetamide derivatives. The target compound likely follows a similar route using 7-amino-7-methylcoumarin and 2-ethoxyphenylacetyl chloride .

Bioactivity Trends :

- The (±)-2-chloro analog demonstrated anti-inflammatory activity surpassing ibuprofen, attributed to the chloro-phenyl group’s electronic effects. The target compound’s ethoxy group may offer improved bioavailability due to reduced polarity .

Analytical and Computational Characterization

- Structural Confirmation : Analogs were characterized using ¹H/¹³C NMR, UV-Vis, and mass spectrometry. X-ray crystallography via SHELXL and visualization with ORTEP are standard for unambiguous confirmation.

Q & A

Q. What are the key structural features influencing reactivity and bioactivity?

The compound features a 4-methyl-2-oxo-2H-chromen-4-yl core linked to an acetamide group substituted with a 2-ethoxyphenyl moiety. Critical structural elements include:

- Chromenone core : The conjugated lactone ring system enables π-π stacking interactions with biological targets, enhancing binding affinity .

- Ethoxyphenyl group : The ethoxy substituent improves lipid solubility, potentially enhancing membrane permeability and pharmacokinetics .

- Methyl group at position 7 : Steric and electronic effects may modulate enzyme inhibition (e.g., cytochrome P450 interactions) .

Methodological Insight : Use X-ray crystallography (as in ) to resolve 3D conformation and hydrogen-bonding patterns. Compare with analogs (e.g., 4-methylcoumarin derivatives) to identify substituent effects .

Q. What synthetic routes are recommended, and how can yields be optimized?

A typical multi-step synthesis involves:

Chromenone core formation : Condensation of substituted salicylaldehydes with β-ketoesters under basic conditions (e.g., Knoevenagel reaction) .

Acetamide coupling : React the chromenone intermediate with 2-ethoxyphenylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (methanol/water) to achieve >95% purity .

Q. Optimization Strategies :

Q. What spectroscopic techniques confirm structural integrity?

- NMR :

- IR : Detect lactone (C=O stretch at ~1720 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .

- Mass Spectrometry : ESI/APCI(+) for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking predict interactions with biological targets?

Protocol :

Target Preparation : Retrieve protein structures (e.g., COX-2, EGFR) from PDB. Remove water molecules and add polar hydrogens .

Ligand Preparation : Generate 3D conformers of the compound using OpenBabel, then optimize geometry with Gaussian (B3LYP/6-31G*) .

Docking : Use AutoDock Vina with Lamarckian GA. Validate using co-crystallized ligands (RMSD < 2.0 Å) .

Analysis : Identify key residues (e.g., hydrogen bonds with Ser530 in COX-2) and compare binding energies with reference inhibitors .

Validation : Cross-check with SPR (surface plasmon resonance) for binding affinity (KD measurements) .

Q. How to resolve contradictions between in vitro and in silico activity data?

Case Example : If in silico predictions suggest strong kinase inhibition but in vitro assays show low activity:

Assay Validation : Confirm compound stability in buffer (HPLC analysis) and rule out aggregation artifacts (dynamic light scattering) .

Target Flexibility : Perform molecular dynamics (MD) simulations (100 ns) to assess protein conformational changes .

Metabolite Screening : Use LC-MS to identify potential bioactive metabolites not accounted for in docking studies .

Resolution : If MD reveals a closed binding pocket, modify substituents (e.g., replace ethoxy with smaller groups) to improve steric compatibility .

Q. How can SAR studies optimize pharmacological profiles?

Approach :

Analog Synthesis : Prepare derivatives with variations in:

- Chromenone substituents : Replace 7-methyl with halogens (e.g., Cl, F) to enhance electronegativity .

- Acetamide chain : Introduce sulfonyl or alkyl groups to modulate solubility .

Activity Testing :

- In vitro : Screen for anti-inflammatory (COX-2 inhibition) or anticancer (MTT assay on HeLa cells) activity .

- QSAR Modeling : Use Gaussian-based descriptors (HOMO/LUMO, logP) to correlate structure with IC₅₀ values .

Case Study : Ethoxyphenyl analogs showed 3-fold higher COX-2 selectivity than methylphenyl derivatives, attributed to improved hydrophobic pocket fitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.